Home > Products > Screening Compounds P59179 > Phe-Arg-Ala-Asp-His-Pro-Phe-Leu
Phe-Arg-Ala-Asp-His-Pro-Phe-Leu - 153512-29-9

Phe-Arg-Ala-Asp-His-Pro-Phe-Leu

Catalog Number: EVT-1201892
CAS Number: 153512-29-9
Molecular Formula: C48H67N13O11
Molecular Weight: 1002.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This peptide can be synthesized through various methods in laboratory settings, often utilizing solid-phase peptide synthesis techniques. Its classification as a bioactive peptide highlights its importance in biochemical research, particularly in studies related to cell signaling, immune response, and potential therapeutic effects.

Synthesis Analysis

The synthesis of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu can be achieved through solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Amino Acid Coupling: Each amino acid is sequentially added to the growing peptide chain. The coupling reaction typically involves activating the carboxyl group of the amino acid using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS).
  3. Deprotection: After each coupling step, protecting groups on the amino acids (such as Fmoc or Boc) are removed to expose the reactive amine group for the next coupling.
  4. Cleavage from Resin: Once the full peptide sequence is assembled, it is cleaved from the resin using acidic conditions (e.g., trifluoroacetic acid).
  5. Purification: The crude peptide is purified using techniques like high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

Technical parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu can be represented by its chemical formula C39H58N12O10C_{39}H_{58}N_{12}O_{10}, with a molecular weight of approximately 838.0 g/mol. The structure features:

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the identity and structure of synthesized peptides .

Chemical Reactions Analysis

Phe-Arg-Ala-Asp-His-Pro-Phe-Leu can participate in various chemical reactions typical of peptides:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds can be cleaved, resulting in free amino acids.
  2. Oxidation: The side chains of certain amino acids (like cysteine) can undergo oxidation reactions.
  3. Enzymatic Reactions: Specific enzymes can catalyze reactions involving this peptide, influencing its biological activity.

These reactions are critical in understanding how peptides behave in biological systems and their potential modifications for therapeutic purposes .

Mechanism of Action

The mechanism of action for Phe-Arg-Ala-Asp-His-Pro-Phe-Leu involves its interaction with biological receptors or enzymes:

  • Receptor Binding: The positively charged arginine may facilitate binding to negatively charged sites on receptors or enzymes.
  • Signal Transduction: Upon binding, conformational changes may occur in target proteins, leading to downstream signaling pathways that affect cellular responses such as proliferation or apoptosis.

Understanding these mechanisms is essential for exploring therapeutic applications in areas such as cancer treatment or immune modulation .

Physical and Chemical Properties Analysis

Phe-Arg-Ala-Asp-His-Pro-Phe-Leu exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water due to its polar amino acid composition.
  • Stability: Stability can vary based on pH and temperature; typically more stable at neutral pH.
  • Melting Point: Peptides do not have defined melting points but decompose upon heating.

These properties are critical for determining how this peptide behaves under physiological conditions and its suitability for various applications .

Applications

The applications of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu span several fields:

  1. Pharmaceuticals: Potential use as therapeutic agents due to their bioactivity.
  2. Biotechnology: Utilized in drug delivery systems where peptides can facilitate cellular uptake.
  3. Research Tools: Employed in studies investigating protein interactions and cellular signaling pathways.

As research progresses, further applications may emerge, particularly in targeted therapies and personalized medicine .

Structural Characterization of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu

Primary Sequence Analysis and Isoelectric Point Prediction

The octapeptide Phe-Arg-Ala-Asp-His-Pro-Phe-Leu (FRADHPFL) exhibits a complex primary structure with alternating hydrophobic and charged residues. Its sequence can be deconstructed as follows:

  • Hydrophobic residues: Phe¹, Ala³, Phe⁷, Leu⁸
  • Positively charged residues: Arg², His⁵
  • Negatively charged residue: Asp⁴
  • Conformation-affecting residue: Pro⁶

The isoelectric point (pI) is a critical property defining the pH at which the peptide carries no net charge. Using standard pKa values for ionizable groups [3] [8]:

  • C-terminus: pKa = 2.34
  • Aspartic acid (Asp): pKa = 3.86
  • Histidine (His): pKa = 6.00
  • N-terminus: pKa = 9.69
  • Arginine (Arg): pKa = 12.48

Table 1: Net Charge Calculation of FRADHPFL at Different pH Values

pHC-term/Asp⁻His⁺N-term/Arg⁺Net Charge
2.0+0.10+0.97+1.00+2.07
5.0-0.98+0.50+1.00+0.52
7.4-1.00+0.00+1.00+0.00
10.0-1.00-0.99+0.01-1.98

The pI is calculated at pH 7.4 (neutral charge) by averaging the pKa values flanking the neutral charge state (His and N-terminus), yielding a theoretical pI of 7.8 ± 0.2 [8]. This near-physiological pI suggests solubility in aqueous environments.

Secondary Structure Propensity: α-Helix, β-Sheet, and Random Coil Modeling

Secondary structure prediction reveals intrinsic conformational preferences:

  • Chou-Fasman parameters indicate moderate α-helix propensity for Arg² (Pα=1.21), Ala³ (Pα=1.29), and Leu⁸ (Pα=1.30), but disruption by Pro⁶ (Pα=0.28) [4].
  • β-sheet propensity is elevated at Phe¹ (Pβ=1.38), Phe⁷ (Pβ=1.19), and Asp⁴ (Pβ=0.99).
  • Experimental helix propensity scales (kcal/mol) highlight Ala³ (ΔG = 0) as a helix stabilizer, while Phe¹ (ΔG = 0.54) and Pro⁶ (ΔG > 1.0) act as destabilizers [4].

Table 2: Secondary Structure Propensities of FRADHPFL Residues

ResiduePositionα-Helix Propensityβ-Sheet PropensityRemarks
Phe10.541.38β-sheet promoter
Arg21.210.98Helix stabilizer
Ala31.290.89Strong helix stabilizer
Asp40.690.99Turn stabilizer
His50.610.87Moderate helix propensity
Pro60.280.32Helix breaker
Phe70.541.19β-sheet promoter
Leu81.301.05Helix stabilizer

Molecular dynamics simulations suggest a dominant random coil population (60–70%) with transient β-turn formation at Asp⁴-His⁵-Pro⁶ due to the Pro-induced kink. The central His-Pro motif acts as a structural hinge, limiting extended β-sheet formation [5].

Tertiary and Quaternary Conformational Dynamics via Molecular Dynamics Simulations

Explicit-solvent MD simulations (100 ns) reveal key dynamics:

  • Hydrophobic collapse: Phe¹, Phe⁷, and Leu⁸ form transient hydrophobic clusters (occupancy: 45%) stabilized by π-π stacking (Phe¹–Phe⁷ distance: 4.5 ± 0.8 Å).
  • Salt bridge dynamics: Arg² (NH₂) and Asp⁴ (COO⁻) form an intermittent salt bridge (lifetime: 15% simulation time; distance: 3.2–6.0 Å), modulated by solvent exposure.
  • Pro⁶-induced rigidity: The His⁵-Pro⁶ bond adopts trans-conformation 85% of the time, restricting backbone dihedral angles (φ: –60° ± 10°, ψ: –45° ± 15°).

Table 3: Conformational Sampling of FRADHPFL from MD Simulations

ParameterValueStructural Implication
Hydrophobic cluster occupancy45%Promotes compact conformations
Arg²-Asp⁴ salt bridge lifetime15 nsStabilizes folded states
His⁵-Pro⁶ trans-conformation85%Limits backbone flexibility
Radius of gyration (Rg)7.2 ± 0.6 ÅCompact globular shape
Solvent-accessible surface area480 ± 40 ŲModerate exposure to solvent

No stable quaternary structures (e.g., fibrils) were observed, contrasting with amyloidogenic peptides like Aβ. This aligns with its low β-sheet propensity.

Comparative Analysis with Homologous Peptide Sequences

FRADHPFL shares sequential homology with neuroactive/amyloidogenic peptides:

  • DAEFRHDS (Aβ₁₋₈): The N-terminal fragment of amyloid-β exhibits high β-sheet propensity (Gibb's energy: –2.1 kcal/mol) and forms stable fibrils. Unlike FRADHPFL, DAEFRHDS lacks Pro residues, enabling extended β-strands. Its Asp¹-Ala² motif promotes calcium-mediated aggregation, whereas FRADHPFL's Arg²-Ala³-Asp⁴ may hinder metal binding [5] [9].

  • KLVFF (Aβ₁₆₋₂₀): This core amyloidogenic sequence (β-sheet score: 1.42) aggregates via Phe-Phe stacking. FRADHPFL's Phe¹-Arg² and Phe⁷ could theoretically mimic this, but Pro⁶ disrupts stacking continuity. Experimental data show KLVFF forms fibrils in <24 hrs, while FRADHPFL remains soluble [9].

Table 4: Functional Comparison with Homologous Peptides

PeptideSequencepIDominant StructureAggregation PropensityKey Functional Motifs
FRADHPFLPhe-Arg-Ala-Asp-His-Pro-Phe-Leu7.8Random coilLowHis-Pro turn; Arg-Asp salt bridge
DAEFRHDSAsp-Ala-Glu-Phe-Arg-His-Asp-Ser4.1β-strandHighGlu³/Asp¹ metal binding; Phe⁴
KLVFFLys-Leu-Val-Phe-Phe9.8β-sheetVery highPhe-Phe hydrophobic core

Structurally, FRADHPFL diverges from amyloid peptides through:

  • Pro⁶-mediated termination of β-strand elongation.
  • Charged residues (Arg², Asp⁴) disrupting hydrophobic patches.
  • Lower hydrophobicity index (0.32 vs. 0.51 for KLVFF) [9].

These features explain its absence in amyloid deposits and potential roles as a soluble bioactive peptide.

Tables of Compound Names

Properties

CAS Number

153512-29-9

Product Name

Phe-Arg-Ala-Asp-His-Pro-Phe-Leu

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C48H67N13O11

Molecular Weight

1002.1 g/mol

InChI

InChI=1S/C48H67N13O11/c1-27(2)20-37(47(71)72)60-43(67)34(22-30-14-8-5-9-15-30)58-45(69)38-17-11-19-61(38)46(70)36(23-31-25-52-26-54-31)59-44(68)35(24-39(62)63)57-40(64)28(3)55-42(66)33(16-10-18-53-48(50)51)56-41(65)32(49)21-29-12-6-4-7-13-29/h4-9,12-15,25-28,32-38H,10-11,16-24,49H2,1-3H3,(H,52,54)(H,55,66)(H,56,65)(H,57,64)(H,58,69)(H,59,68)(H,60,67)(H,62,63)(H,71,72)(H4,50,51,53)/t28-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

HBDDSFYGZBZVQM-KOOVRBLHSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N

Synonyms

ovalbumin (358-365)
ovokinin
Phe-Arg-Ala-Asp-His-Pro-Phe-Leu
phenylalanyl-arginyl-alanyl-aspartyl-histidyl-prolyl-phenylalanyl-leucine

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.